2'-Hydroxy-5'-methoxyacetophenone is an organic compound with the molecular formula and a molecular weight of approximately 166.17 g/mol. It is characterized as a yellow crystalline powder and is known for its various chemical properties and biological activities. The compound features a hydroxyl group at the 2' position and a methoxy group at the 5' position of the acetophenone structure, which contribute to its unique reactivity and functionality in different applications .
2'-Hydroxy-5'-methoxyacetophenone has been observed as a side product during the Elbs persulfate oxidation of phenols [1]. This reaction utilizes persulfate salts to oxidize phenolic compounds. While 2'-hydroxy-5'-methoxyacetophenone is not the main product of this reaction, it can be isolated and identified [1].
Research has indicated that 2'-hydroxy-5'-methoxyacetophenone exhibits significant biological activities, particularly anti-inflammatory effects. In studies involving lipopolysaccharide-induced inflammation in BV-2 microglial cells and RAW264.7 macrophages, the compound was shown to:
These findings suggest potential therapeutic applications in treating inflammatory disorders.
Several synthesis methods have been developed for 2'-hydroxy-5'-methoxyacetophenone:
2'-Hydroxy-5'-methoxyacetophenone finds applications across various fields:
Interaction studies have focused on understanding how 2'-hydroxy-5'-methoxyacetophenone interacts with biological systems:
In comparison to similar compounds, 2'-hydroxy-5'-methoxyacetophenone stands out due to its unique combination of functional groups and biological activity. Here are some similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Hydroxyacetophenone | Hydroxyl group at para position | Known for analgesic properties |
3-Hydroxy-4-methoxyacetophenone | Hydroxyl group at meta position | Exhibits antioxidant activity |
2-Hydroxy-4-methoxyacetophenone | Hydroxyl group at ortho position | Less studied but shows potential neuroprotective effects |
The distinct positioning of functional groups in 2'-hydroxy-5'-methoxyacetophenone contributes not only to its reactivity but also to its specific biological activities, making it a valuable compound for further research and application development.
The synthesis of 2'-Hydroxy-5'-methoxyacetophenone involves precise O-methylation of phenolic precursors. Key regioselective strategies include:
Dimethyl Carbonate (DMC)-Mediated Methylation: DMC, a CO₂-derived reagent, selectively methylates phenolic hydroxyl groups under mild conditions. In the presence of tetrabutylammonium bromide (TBAB), sterically hindered phenols achieve near-quantitative conversion (>90% yields) without requiring high temperatures or pressures. This method is particularly effective for regioselective methylation, as DMC preferentially targets the hydroxyl group at the ortho position relative to the acetophenone moiety.
Tetramethylammonium Hydroxide (TMAOH)-Catalyzed Microwave-Assisted Reactions: TMAOH, a non-toxic alkylating agent, enables rapid O-methylation under microwave irradiation (120°C, <30 minutes). This approach avoids stoichiometric bases and achieves high yields (>80%) for diverse phenolic substrates, including nitro- and halogen-substituted derivatives. The reaction generates trimethylamine and water as byproducts, simplifying purification.
Table 1: Comparison of Methylation Methods
Sustainable synthesis of 2'-Hydroxy-5'-methoxyacetophenone prioritizes eco-friendly reagents and processes:
Catalytic systems optimize regioselectivity and efficiency:
Purification challenges stem from competing side reactions and byproduct management:
Table 2: Physicochemical Properties of 2'-Hydroxy-5'-methoxyacetophenone
Property | Value | Source |
---|---|---|
Melting Point | 47–50°C | |
Molecular Weight | 166.18 g/mol | |
Solubility | DMSO, acetone, ethyl acetate | |
λmax | 355 nm |
2'-Hydroxy-5'-methoxyacetophenone’s structure features a hydroxyl group at the ortho position and a methoxy group at the para position relative to the acetophenone moiety. This configuration enables further functionalization:
Figure 1: Key Structural Features
(Illustrative SMILES: COC1=CC=C(O)C(=C1)C(C)=O
)
While primarily studied as a synthetic intermediate, 2'-Hydroxy-5'-methoxyacetophenone exhibits notable bioactivity:
2'-Hydroxy-5'-methoxyacetophenone, a phenolic acetophenone derivative with the molecular formula C9H10O3, demonstrates diverse pharmacological activities through multiple molecular mechanisms [1] [2]. This compound exhibits significant therapeutic potential through its interaction with various enzymatic targets and cellular signaling pathways [3] [4]. The pharmacological profile of 2'-Hydroxy-5'-methoxyacetophenone encompasses multitarget enzyme inhibition, inflammatory pathway modulation, and disruption of key cellular signaling cascades [3] [5].
The multitarget enzyme inhibition profile of 2'-Hydroxy-5'-methoxyacetophenone represents a significant aspect of its pharmacological mechanism [4] [5]. Comprehensive molecular docking studies and in vitro enzyme assays have demonstrated the compound's ability to simultaneously inhibit multiple enzymatic targets with varying degrees of potency [4] [5]. The molecular modeling calculations reveal that 2'-Hydroxy-5'-methoxyacetophenone exhibits favorable binding characteristics with aldose reductase, collagenase, and alpha-amylase enzymes [4] [5].
Enzyme Target | IC50 Value (µM) | Correlation Coefficient (r²) | Inhibition Type |
---|---|---|---|
Aldose Reductase | 20.046 | 0.9268 | Competitive |
Alpha-Amylase | 0.982 | 0.9045 | Competitive |
Collagenase | 3.264 | 0.9889 | Mixed |
The docking score parameters demonstrate the strength of molecular interactions between 2'-Hydroxy-5'-methoxyacetophenone and these enzymatic targets [4] [5]. For aldose reductase, the docking score reaches -6.32 kcal/mol, indicating strong binding affinity [4]. The alpha-amylase interaction shows a docking score of -4.30 kcal/mol, while collagenase demonstrates an intermediate binding strength with a score of -5.56 kcal/mol [4] [5].
The binding dynamics of 2'-Hydroxy-5'-methoxyacetophenone with aldose reductase involve specific molecular interactions within the enzyme's active site [4] [6]. Aldose reductase represents a critical therapeutic target in diabetic complications as the first enzyme in the polyol pathway [4] [5]. The compound demonstrates potent inhibitory activity against aldose reductase with an IC50 value of 20.046 µM [4] [5].
Molecular docking analysis reveals that 2'-Hydroxy-5'-methoxyacetophenone forms stable interactions with key residues in the aldose reductase binding pocket [4] [5]. The van der Waals interactions contribute significantly to the binding stability, with a Glide van der Waals energy of -18.35 kcal/mol [4]. The electrostatic interactions, measured by Glide Coulomb energy of -0.84 kcal/mol, further stabilize the enzyme-inhibitor complex [4] [5].
The binding mechanism involves the formation of hydrogen bonds and hydrophobic contacts with critical amino acid residues in the aldose reductase active site [4] [6]. The methoxy group at the 5' position and the hydroxyl group at the 2' position of the acetophenone structure contribute to the binding affinity through specific molecular interactions [4] [5]. These interactions result in competitive inhibition kinetics, where 2'-Hydroxy-5'-methoxyacetophenone competes with the natural substrate for binding to the enzyme active site [4] [6].
Collagenase enzyme interactions with 2'-Hydroxy-5'-methoxyacetophenone involve complex molecular recognition mechanisms within the enzyme's catalytic domain [4] [5]. The compound exhibits significant inhibitory activity against collagenase from Clostridium histolyticum with an IC50 value of 3.264 µM [4] [5]. This potent inhibition suggests therapeutic potential in conditions involving excessive collagen degradation [4] [7].
The molecular docking studies reveal specific binding interactions between 2'-Hydroxy-5'-methoxyacetophenone and the collagenase active site [4] [5]. The docking score of -5.56 kcal/mol indicates favorable binding energy [4]. The van der Waals interactions contribute substantially to the binding affinity, with a Glide van der Waals energy of -19.78 kcal/mol [4] [5]. The electrostatic component shows a Glide Coulomb energy of -6.40 kcal/mol, indicating strong electrostatic interactions with charged residues in the active site [4].
The binding mode analysis demonstrates that the hydroxyl and methoxy substituents of 2'-Hydroxy-5'-methoxyacetophenone form critical contacts with amino acid residues in the collagenase catalytic site [4] [5]. These interactions disrupt the normal substrate binding and catalytic mechanism of the enzyme [4]. The inhibition pattern suggests a mixed-type mechanism, where the compound can bind to both the free enzyme and the enzyme-substrate complex [4] [5].
The competitive inhibition kinetics of alpha-amylase by 2'-Hydroxy-5'-methoxyacetophenone demonstrate the compound's ability to interfere with carbohydrate metabolism [4] [5]. Alpha-amylase represents a key enzyme in starch digestion, catalyzing the hydrolysis of alpha-1,4-glycosidic bonds in starch molecules [4] [8]. The compound exhibits remarkable potency against alpha-amylase with an IC50 value of 0.982 µM [4] [5].
The kinetic analysis reveals competitive inhibition characteristics, where 2'-Hydroxy-5'-methoxyacetophenone competes directly with the natural substrate for binding to the enzyme active site [4] [9]. The molecular docking studies show a docking score of -4.30 kcal/mol for the alpha-amylase interaction [4] [5]. The binding involves van der Waals interactions with a Glide energy of -18.15 kcal/mol and electrostatic interactions contributing -1.67 kcal/mol [4].
The competitive inhibition mechanism indicates that increasing substrate concentrations can overcome the inhibitory effect of 2'-Hydroxy-5'-methoxyacetophenone [4] [9]. This kinetic behavior is characteristic of competitive inhibitors that bind reversibly to the enzyme active site [9]. The apparent Michaelis constant increases in the presence of the inhibitor, while the maximum velocity remains unchanged [4] [9]. These kinetic parameters confirm the competitive nature of the inhibition and provide insights into the binding mechanism at the molecular level [4] [5].
2'-Hydroxy-5'-methoxyacetophenone demonstrates significant modulatory effects on the Nuclear Factor-kappa B signaling pathway, a central regulator of inflammatory responses [3] [10]. The compound effectively attenuates lipopolysaccharide-induced inflammatory responses in BV-2 microglia and RAW264.7 macrophage cell lines through targeted inhibition of Nuclear Factor-kappa B activation [3] [10]. This anti-inflammatory mechanism represents a crucial pharmacological property with therapeutic implications for inflammatory disorders [3].
The molecular mechanism involves the prevention of Nuclear Factor-kappa B nuclear translocation and DNA binding activity [3] [10]. Electrophoretic mobility shift assays demonstrate that 2'-Hydroxy-5'-methoxyacetophenone significantly reduces Nuclear Factor-kappa B DNA binding activity in lipopolysaccharide-stimulated cells [3]. The compound inhibits the phosphorylation and degradation of inhibitor of Nuclear Factor-kappa B, thereby preventing the release and nuclear translocation of Nuclear Factor-kappa B subunits [3] [10].
Western blot analysis reveals that 2'-Hydroxy-5'-methoxyacetophenone suppresses the expression of Nuclear Factor-kappa B-regulated inflammatory mediators [3] [10]. The compound significantly reduces the production of tumor necrosis factor-alpha, interleukin-6, and other pro-inflammatory cytokines in a dose-dependent manner [3]. Additionally, the expression of inducible nitric oxide synthase and cyclooxygenase-2, key enzymes involved in inflammatory processes, is markedly decreased following treatment with 2'-Hydroxy-5'-methoxyacetophenone [3] [10].
The anti-inflammatory effects extend to the inhibition of nitric oxide production, as measured by the Griess reaction system [3] [10]. 2'-Hydroxy-5'-methoxyacetophenone significantly reduces nitric oxide concentrations in lipopolysaccharide-stimulated cells without exhibiting cytotoxic effects [3]. Molecular docking studies support these experimental findings, showing that 2'-Hydroxy-5'-methoxyacetophenone can form active binding sites with Nuclear Factor-kappa B proteins [3] [10].
The disruption of Mitogen-Activated Protein Kinase signaling cascades represents another critical mechanism through which 2'-Hydroxy-5'-methoxyacetophenone exerts its pharmacological effects [3] [11]. The compound interferes with multiple components of the Mitogen-Activated Protein Kinase pathway, including extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 mitogen-activated protein kinases [3] [11]. This multi-target approach to Mitogen-Activated Protein Kinase modulation contributes to the compound's anti-inflammatory and therapeutic properties [3].
Western blot analysis demonstrates that 2'-Hydroxy-5'-methoxyacetophenone significantly reduces the phosphorylation levels of key Mitogen-Activated Protein Kinase proteins [3] [11]. The compound inhibits the activation of extracellular signal-regulated kinase 1/2, p38 mitogen-activated protein kinase, and c-Jun N-terminal kinase in lipopolysaccharide-stimulated cells [3]. This inhibition occurs upstream of Nuclear Factor-kappa B activation, suggesting that Mitogen-Activated Protein Kinase pathway disruption contributes to the anti-inflammatory effects [3] [11].
The molecular mechanism involves the modulation of Mitogen-Activated Protein Kinase phosphatases and negative regulatory feedback loops [11]. Research indicates that compounds affecting Mitogen-Activated Protein Kinase signaling can influence the expression of dual-specificity phosphatase 1, a key negative regulator of Mitogen-Activated Protein Kinase activity [11]. This regulatory mechanism establishes a balance between pro-inflammatory and anti-inflammatory signals within the cellular environment [11].
The disruption of Mitogen-Activated Protein Kinase signaling by 2'-Hydroxy-5'-methoxyacetophenone also affects downstream transcription factors and gene expression programs [3] [11]. The compound influences the activation of activator protein-1, a transcription factor complex regulated by Mitogen-Activated Protein Kinase signaling [3]. This transcriptional modulation contributes to the overall anti-inflammatory profile of 2'-Hydroxy-5'-methoxyacetophenone and its ability to suppress inflammatory gene expression [3] [11].
The quantum mechanical analysis of 2'-Hydroxy-5'-methoxyacetophenone has been extensively studied using Density Functional Theory (DFT) calculations, providing crucial insights into its molecular structure and bioactive conformations. The compound exhibits several key structural features that contribute to its biological activity.
Molecular Geometry and Electronic Properties
The optimized molecular geometry of 2'-Hydroxy-5'-methoxyacetophenone was determined using B3LYP functional with various basis sets. The compound possesses a molecular weight of 166.17 Da and displays a planar aromatic ring system with a hydroxyl group at the 2' position and a methoxy group at the 5' position [1]. The presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen significantly stabilizes the molecular structure, as observed in related hydroxyacetophenone derivatives [2] [3].
DFT calculations at the B3LYP/6-311++G(d,p) level revealed important electronic properties. The Highest Occupied Molecular Orbital (HOMO) energy was calculated to be approximately -6.5 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energy was found at -1.8 eV, resulting in a HOMO-LUMO energy gap of 4.7 eV [4] [1]. This energy gap indicates moderate chemical reactivity and stability, suggesting favorable bioactivity potential.
Conformational Analysis
Quantum mechanical calculations identified multiple stable conformations of 2'-Hydroxy-5'-methoxyacetophenone. The most stable conformation exhibits a planar geometry with the hydroxyl group oriented to form an intramolecular hydrogen bond with the carbonyl oxygen [2] [3]. This conformation is stabilized by approximately 15-20 kJ/mol compared to non-hydrogen-bonded conformers.
The rotational barrier around the C-O bond of the methoxy group was calculated to be approximately 12-15 kJ/mol, indicating relatively free rotation at physiological temperatures [5]. However, the preferred orientation places the methoxy group in a position that minimizes steric hindrance while maintaining favorable electrostatic interactions.
Electrostatic Properties and Molecular Electrostatic Potential
The molecular electrostatic potential (MEP) surface analysis revealed distinct regions of negative and positive electrostatic potential. The carbonyl oxygen and hydroxyl oxygen atoms exhibit significant negative potential (-50 to -30 kcal/mol), making these sites favorable for electrophilic interactions [1]. Conversely, the hydrogen atoms, particularly those on the hydroxyl group, display positive potential regions (+30 to +50 kcal/mol), facilitating hydrogen bonding interactions.
The dipole moment of the molecule was calculated to be 7.3 Debye, indicating significant polarity that enhances its interaction potential with biological targets [6]. This high dipole moment is primarily attributed to the electron-withdrawing effect of the carbonyl group and the electron-donating hydroxyl substituent.
Comprehensive molecular dynamics (MD) simulations have been conducted to investigate the dynamic behavior of 2'-Hydroxy-5'-methoxyacetophenone in complex with various target enzymes, providing valuable insights into the stability and binding mechanisms of these interactions.
Aldose Reductase Complex Dynamics
MD simulations of the 2'-Hydroxy-5'-methoxyacetophenone-aldose reductase complex (PDB ID: 3V36) were performed over 50 nanoseconds to assess binding stability and interaction patterns. The Root Mean Square Deviation (RMSD) analysis revealed that the protein-ligand complex reached equilibrium after approximately 15 ns, with average RMSD values of 2.1 ± 0.3 Å for the protein backbone and 1.8 ± 0.4 Å for the ligand [6].
The compound maintained stable interactions within the active site throughout the simulation period. Key binding interactions included hydrogen bonds with Tyr48 and Asn160, with occupancy rates of 78% and 65%, respectively. Van der Waals interactions with Leu300, Phe122, and Trp20 contributed significantly to binding stability, with interaction energies ranging from -15 to -25 kcal/mol [6].
α-Amylase Interaction Dynamics
Molecular dynamics simulations of the 2'-Hydroxy-5'-methoxyacetophenone-α-amylase complex (PDB ID: 3BAJ) demonstrated distinct binding characteristics. The compound exhibited rapid binding kinetics, reaching stable interactions within 10 ns of simulation time. The average RMSD values were 1.9 ± 0.2 Å for the protein and 1.5 ± 0.3 Å for the ligand [6].
The primary binding interactions involved hydrogen bonding with Asp197 and Glu233, showing high stability with occupancy rates exceeding 80%. The compound's methoxy group participated in favorable hydrophobic interactions with the enzyme's binding pocket, particularly with Trp59 and Phe178, contributing to the overall binding affinity [6].
Collagenase Complex Stability
MD simulations of the collagenase-inhibitor complex (PDB ID: 4U6T) revealed interesting dynamic behavior. The compound demonstrated flexible binding modes while maintaining key interactions. The simulation showed initial fluctuations during the first 20 ns, followed by stabilization with RMSD values of 2.3 ± 0.4 Å [6].
Critical binding interactions included coordination with the zinc ion through the hydroxyl group, maintaining 72% occupancy throughout the simulation. Additional stabilizing interactions were observed with His201, His205, and His211, forming a stable coordination sphere around the metal center [6].
Protein Flexibility and Induced Fit
Analysis of Root Mean Square Fluctuation (RMSF) profiles revealed that binding of 2'-Hydroxy-5'-methoxyacetophenone induced conformational changes in target enzymes. Loop regions showed the highest flexibility (RMSF values of 3-5 Å), while the active site residues demonstrated reduced flexibility upon ligand binding, indicating an induced-fit mechanism [7].
The compound's binding resulted in closure of active site loops in aldose reductase and α-amylase, creating a more enclosed binding environment that enhanced specificity. These conformational changes were consistent across multiple simulation replicates, suggesting a reproducible binding mechanism [7].
Detailed pharmacophore analysis of 2'-Hydroxy-5'-methoxyacetophenone has identified essential molecular features responsible for its target specificity and biological activity. This analysis provides crucial insights for understanding structure-activity relationships and guiding future drug design efforts.
Essential Pharmacophore Features
The pharmacophore model for 2'-Hydroxy-5'-methoxyacetophenone consists of five key features: two hydrogen bond acceptors (HBA), one hydrogen bond donor (HBD), and two hydrophobic regions (HYD) [8] [9]. The carbonyl oxygen serves as the primary HBA site, while the phenolic hydroxyl group functions as both an HBD and secondary HBA. The aromatic ring system provides the primary hydrophobic interaction surface [9].
Spatial arrangement analysis revealed that the distance between the HBD and primary HBA is 2.8 ± 0.2 Å, optimal for intramolecular hydrogen bonding. The hydrophobic regions are positioned 4.5-6.0 Å from the polar interaction sites, creating a balanced amphiphilic character essential for membrane penetration and protein binding [8].
Target-Specific Pharmacophore Validation
Pharmacophore mapping against different enzyme targets revealed distinct interaction patterns that explain the compound's selectivity profile. For aldose reductase, the pharmacophore emphasized the importance of the hydroxyl group as an HBD, interacting with the enzyme's nicotinamide cofactor binding site. The methoxy group orientation was crucial for avoiding steric clashes with Phe122 [6].
In α-amylase interactions, the carbonyl oxygen's HBA function was identified as the primary recognition element, forming critical interactions with catalytic residues Asp197 and Glu233. The aromatic ring's hydrophobic character complemented the enzyme's substrate binding subsites [6].
For collagenase specificity, the pharmacophore highlighted the metal coordination capability of the hydroxyl group as the dominant interaction feature. The compound's ability to chelate zinc while maintaining favorable interactions with surrounding amino acids distinguished it from other metalloprotease inhibitors [6].
Structure-Activity Relationship Insights
Pharmacophore analysis provided valuable insights into structure-activity relationships. The 2'-hydroxyl position was identified as critical for biological activity, as this substitution pattern enables optimal hydrogen bonding geometry with target enzymes. Alternative hydroxyl positions (3'- or 4'-substituted) showed significantly reduced binding affinity in computational models [10].
The 5'-methoxy substitution contributed to selectivity by providing additional hydrophobic interactions while avoiding unfavorable steric contacts. Replacement with larger alkoxy groups (ethoxy, propoxy) resulted in decreased binding affinity due to steric hindrance, while smaller substituents (hydroxyl) led to reduced selectivity [10].
Comparative Pharmacophore Analysis
Comparison with known inhibitors revealed that 2'-Hydroxy-5'-methoxyacetophenone shares common pharmacophore features with established enzyme inhibitors while maintaining unique characteristics. The compound's pharmacophore overlapped significantly with known aldose reductase inhibitors such as epalrestat and tolrestat, showing RMSD values of 1.2-1.8 Å in pharmacophore alignment [8].
However, the compound's distinct methoxy substitution pattern created a unique pharmacophore signature that differentiated it from existing inhibitors. This unique pattern may contribute to its reported multi-target activity and potentially reduced side effect profile [11] [6].
Pharmacophore-Based Virtual Screening Validation
The derived pharmacophore model was validated through virtual screening experiments using diverse chemical databases. When used as a query for screening the ZINC database, the pharmacophore successfully identified structurally related compounds with reported biological activity. The enrichment factor was 6.4, with an area under the ROC curve of 0.83, indicating good discriminatory power [12].
Cross-validation studies using known active and inactive compounds demonstrated the pharmacophore's ability to distinguish between bioactive and non-bioactive molecules with 78% sensitivity and 82% specificity. These validation results support the reliability of the derived pharmacophore model for future drug discovery applications [12].
Implications for Drug Design
The comprehensive pharmacophore analysis provides a rational framework for designing improved analogs of 2'-Hydroxy-5'-methoxyacetophenone. Key design principles include maintaining the essential HBD/HBA pattern while exploring modifications to the hydrophobic regions to enhance selectivity and potency.
The identified pharmacophore features suggest that modifications at the 3'- and 4'-positions of the aromatic ring could be explored without disrupting essential binding interactions. Additionally, the analysis indicates that the acetyl side chain could potentially be modified to include additional interaction sites, provided the overall pharmacophore geometry is preserved [8] [9].
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -6.5 eV | Electron donating capacity |
LUMO Energy | -1.8 eV | Electron accepting capacity |
Energy Gap | 4.7 eV | Chemical stability indicator |
Dipole Moment | 7.3 D | Polarity and interaction potential |
HBD Features | 1 | Hydrogen bonding capacity |
HBA Features | 2 | Receptor interaction sites |
Hydrophobic Regions | 2 | Membrane penetration potential |
Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | MD Stability (RMSD) |
---|---|---|---|
Aldose Reductase | -6.32 | Tyr48, Asn160 H-bonds | 2.1 ± 0.3 Å |
α-Amylase | -4.30 | Asp197, Glu233 H-bonds | 1.9 ± 0.2 Å |
Collagenase | -5.56 | Zn²⁺ coordination | 2.3 ± 0.4 Å |
NF-κB | Not quantified | Active site formation | Not reported |
Corrosive;Irritant